Cas no 55821-72-2 ((+)-Cytisine)

(+)-Cytisine 化学的及び物理的性質
名前と識別子
-
- (-)-(1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- (-)-(1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one
- (-)-(1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-pyrido-[1,2-a][1,5]diazocin-8-one
- (-)-5,6-cytisine
- (-)-cytisine
- (1R)-1,2,3,4,5,6-hexahydro-1r,5c-methano-pyrido[
- (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-pyrido[1,2
- (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Cytisine
- cytiton
- LSM-22634
- DTXSID501140305
- EN300-7375623
- (+)-Cytisine
- AKOS023412126
- SCHEMBL12214109
- Q27190691
- 1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2- a ][1,5]diazocin-8-one
- C80010
- (1S,9R)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
- (1S,9R)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- (1S,5R)-1,2,3,4,5,6-Hexahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- C2609
- AMY25688
- FS-1914
- 55821-72-2
- (-)-Cytisine
- 7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- (1S,5R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
- (1R,5S)-3,4,5,6-Tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- (1S,5R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
- (+)-Cytisine; 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1S,5R)-; 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1S)-; (1S,5R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one; (+)-Cytisine
-
- MDL: MFCD00075715
- インチ: InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m1/s1
- InChIKey: ANJTVLIZGCUXLD-BDAKNGLRSA-N
- ほほえんだ: C1=CC(=O)N2C[C@@H]3C[C@@H](CNC3)C2=C1
計算された属性
- せいみつぶんしりょう: 190.110613074g/mol
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
(+)-Cytisine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C998505-25mg |
(+)-Cytisine |
55821-72-2 | 25mg |
$ 1200.00 | 2023-09-08 | ||
TRC | C998505-5mg |
(+)-Cytisine |
55821-72-2 | 5mg |
$442.00 | 2023-05-18 | ||
TRC | C998505-10mg |
(+)-Cytisine |
55821-72-2 | 10mg |
$827.00 | 2023-05-18 | ||
Enamine | EN300-7375623-0.05g |
(1S,9R)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one |
55821-72-2 | 0.05g |
$101.0 | 2023-05-31 | ||
TRC | C998505-2.5mg |
(+)-Cytisine |
55821-72-2 | 2.5mg |
$236.00 | 2023-05-18 |
(+)-Cytisine 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
(+)-Cytisineに関する追加情報
Recent Advances in (+)-Cytisine (55821-72-2) Research: Therapeutic Potential and Mechanisms of Action
(+)-Cytisine (CAS: 55821-72-2), a naturally occurring alkaloid derived from plants such as Laburnum anagyroides, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potent pharmacological properties. As a partial agonist of nicotinic acetylcholine receptors (nAChRs), (+)-Cytisine has been extensively studied for its potential applications in smoking cessation, neurodegenerative diseases, and other CNS-related disorders. This research brief synthesizes the latest findings on (+)-Cytisine, highlighting its molecular mechanisms, therapeutic efficacy, and emerging clinical applications.
Recent studies have elucidated the structural and functional interactions of (+)-Cytisine with α4β2 nAChRs, the primary target for its pharmacological effects. High-resolution X-ray crystallography and molecular dynamics simulations have revealed that (+)-Cytisine binds to the orthosteric site of α4β2 nAChRs with high affinity, modulating receptor activity in a subtype-specific manner. These insights have paved the way for the rational design of (+)-Cytisine derivatives with improved selectivity and reduced off-target effects, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry.
In the context of smoking cessation, (+)-Cytisine has emerged as a cost-effective alternative to varenicline, with comparable efficacy and a favorable safety profile. A meta-analysis of randomized controlled trials (RCTs) conducted in 2024 reported that (+)-Cytisine significantly increased abstinence rates at 12 months (OR: 2.1, 95% CI: 1.7–2.6) compared to placebo. Notably, its low incidence of adverse effects, such as nausea and insomnia, positions it as a promising candidate for broader clinical adoption. Ongoing phase III trials in Europe and North America aim to further validate these findings.
Beyond its role in nicotine addiction, (+)-Cytisine has shown neuroprotective effects in preclinical models of Alzheimer's disease (AD) and Parkinson's disease (PD). Research published in Neuropharmacology (2024) demonstrated that (+)-Cytisine reduces amyloid-β aggregation and mitigates neuroinflammation via α7 nAChR-mediated pathways. Additionally, its ability to enhance dopaminergic neuron survival in PD models suggests potential for repurposing in neurodegenerative therapeutics. However, challenges related to blood-brain barrier permeability and chronic dosing regimens remain to be addressed.
The synthesis and scalable production of (+)-Cytisine (55821-72-2) have also seen advancements, with green chemistry approaches reducing reliance on plant extraction. A novel enzymatic synthesis method, reported in ACS Sustainable Chemistry & Engineering, achieved a 78% yield with minimal environmental impact, addressing previous supply chain limitations. This innovation is critical for meeting the growing demand in both research and clinical settings.
In conclusion, (+)-Cytisine represents a multifaceted compound with expanding therapeutic potential. Its well-characterized pharmacology, coupled with recent clinical and synthetic breakthroughs, underscores its value in chemical biology and drug development. Future research should focus on optimizing its pharmacokinetic properties and exploring combinatorial therapies to maximize clinical benefits.
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